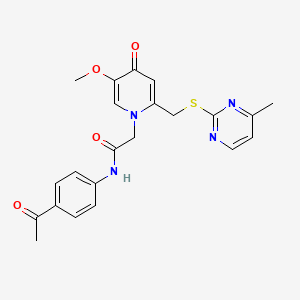
Methyl (S)-(-)-4-amino-2-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-(-)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(-)-4-amino-2-hydroxybutanoate typically involves the esterification of (S)-(-)-4-amino-2-hydroxybutanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability.
化学反应分析
Types of Reactions
Methyl (S)-(-)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of keto esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
科学研究应用
Methyl (S)-(-)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Methyl (S)-(-)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to enzyme active sites and other molecular targets.
相似化合物的比较
Similar Compounds
Methyl ®-(+)-4-amino-2-hydroxybutanoate: The enantiomer of Methyl (S)-(-)-4-amino-2-hydroxybutanoate, differing in the spatial arrangement of the functional groups.
Ethyl (S)-(-)-4-amino-2-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (S)-(-)-3-amino-2-hydroxypropanoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in stereoselective synthesis and drug design.
属性
IUPAC Name |
methyl (2S)-4-amino-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGXFXBXPGNZKO-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
![methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B3015581.png)


![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
